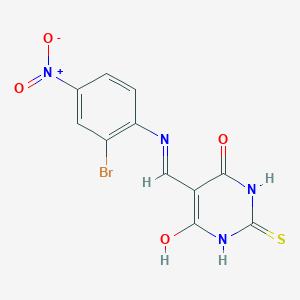

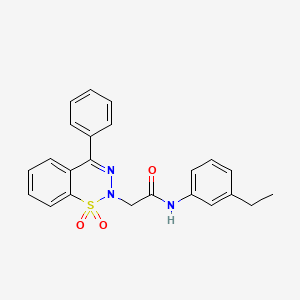

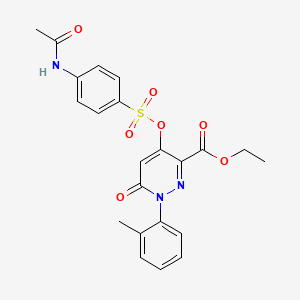

![molecular formula C9H16N4O2S B2856668 叔丁基 N-[2-(5-氨基-1,2,4-噻二唑-3-基)乙基]氨基甲酸酯 CAS No. 2490374-66-6](/img/structure/B2856668.png)

叔丁基 N-[2-(5-氨基-1,2,4-噻二唑-3-基)乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate” is a complex organic compound. It contains a thiadiazole derivative, which is known to inhibit the corrosion of brass in sea water samples .

Synthesis Analysis

The synthesis of this compound could involve several steps. The thiadiazole derivative, 2-Amino-5-tert-butyl-1,3,4-thiadiazole, could be synthesized separately . Tert-butyl carbamate could also be synthesized separately, possibly through a palladium-catalyzed cross-coupling reaction . These two components could then be combined to form the final compound .Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a thiadiazole ring and a carbamate group. The thiadiazole ring includes a five-membered ring with two nitrogen atoms and one sulfur atom . The carbamate group includes a carbonyl (C=O) group and an amine (NH2) group .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. The thiadiazole ring and the carbamate group could both participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the thiadiazole ring and the carbamate group could influence its properties .科学研究应用

1. 结构分析和键相互作用

- 1,3,4-噻二唑磺酰胺类的新前体:

- 化合物叔丁基 2-氯磺酰-1,3,4-噻二唑-5-氨基甲酸酯,一种与磺酰胺相关的 1,3,4-噻二唑的衍生物,被研究了其键长和键角,表明磺酰基和噻二唑环之间有很强的相互作用 (Pedregosa et al., 1996).

2. 晶体学研究

- 氨基甲酸酯衍生物的合成和晶体学研究:

- 化合物(9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯通过单晶 X 射线衍射研究进行了表征,提供了对其晶体结构和分子构象的见解 (Kant et al., 2015).

3. 合成方法

- 生物活性化合物快速合成方法:

- 对叔丁基 5-氨基-4 ((2-(二甲氨基) 乙基) (甲基) 氨基) -2-甲氧苯基) 氨基甲酸酯的研究,一种奥美沙坦等生物活性化合物的重要中间体,建立了一种总收率很高的快速合成方法 (Zhao et al., 2017).

4. 杀虫活性

- N-叔丁基-N,N'-二酰肼的杀虫活性:

- 一项针对含有 1,2,3-噻二唑的 N-叔丁基-N,N'-二酰肼衍生物的研究揭示了对某些害虫的良好杀虫活性,突出了噻二唑在新型杀虫剂开发中的潜力 (Wang et al., 2011).

5. 抗菌特性

- 噻二唑三嗪-4-酮的合成和抗菌特性:

- 新型 3-叔丁基-7-(芳氧甲基)-4H-[1,3,4]噻二唑[2,3-c][1,2,4]三嗪-4-酮表现出中等蚊幼虫杀灭和抗菌活性,表明它们可用作细菌病原体的候选药物 (Castelino et al., 2014).

6. 电子和光致发光特性

- 双极材料在 TADF 发射中的研究:

- 对双极材料的研究,包括含有叔丁基苯基噻二唑的化合物,用于电子设备中的热激活延迟荧光 (TADF),表明它们在提高器件效率和性能方面的潜力 (Zhang et al., 2017).

7. 有机发光二极管 (OLED)

- 基于供体-受体-供体化合物的发光有机材料:

- 一项研究合成并评估了将咔唑供体与噻二唑受体相结合的化合物,展示了它们的高光致发光量子产率和在 OLED 中的潜在应用 (Rybakiewicz et al., 2020).

安全和危害

未来方向

作用机制

Target of Action

The primary target of Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate is currently unknown. The compound is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , which is known to inhibit the corrosion of brass in sea water samples . .

Mode of Action

As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may share similar chemical properties and interactions

Biochemical Pathways

Given its structural similarity to 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may influence similar biochemical pathways.

Result of Action

As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may exhibit similar effects.

属性

IUPAC Name |

tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-9(2,3)15-8(14)11-5-4-6-12-7(10)16-13-6/h4-5H2,1-3H3,(H,11,14)(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFBGYICKLURLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NSC(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

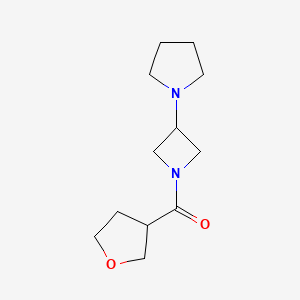

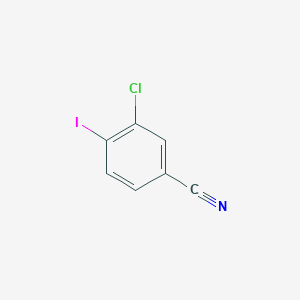

![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)

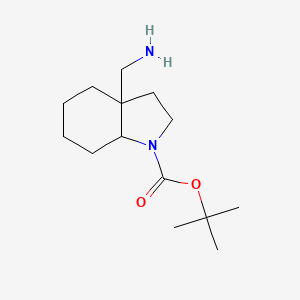

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

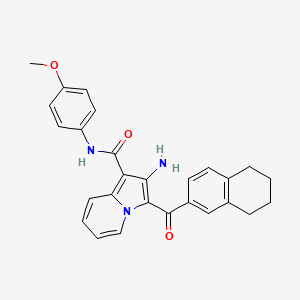

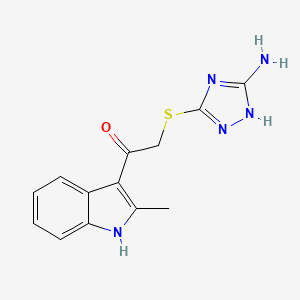

![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)